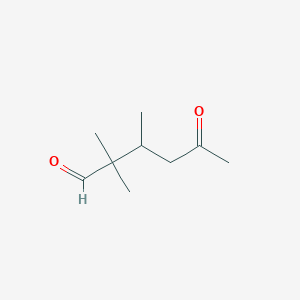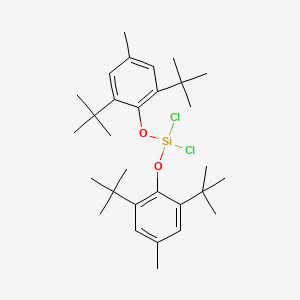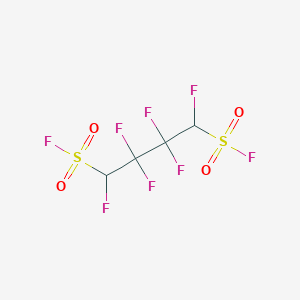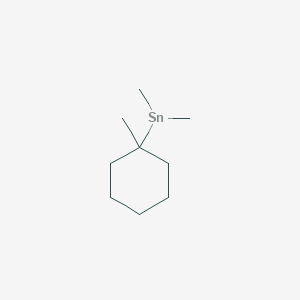
N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethyl group, and an oxoimidazolidine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 3-chloroaniline with a suitable imidazolidine derivative under controlled conditions. One common method involves the use of diethanolamine with m-chloroaniline . Other methods may include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated derivatives, while reduction may produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Propiedades
Número CAS |
89645-78-3 |
|---|---|
Fórmula molecular |
C12H14ClN3O2 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-8-7-15(2)12(18)16(8)11(17)14-10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,17) |
Clave InChI |
LDFOODQELBMBRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=O)N1C(=O)NC2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)



![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)


![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
